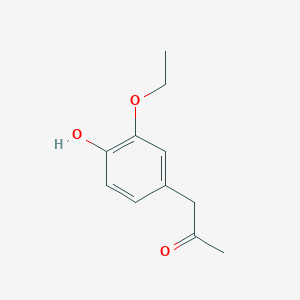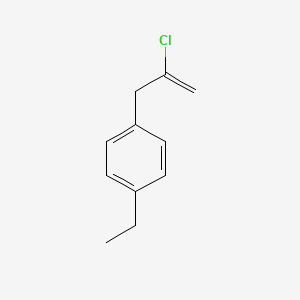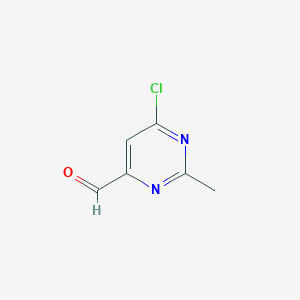
(1-Cyclobutyl-2,2,2-trifluoroethyl)(methyl)amine
Vue d'ensemble
Description
(1-Cyclobutyl-2,2,2-trifluoroethyl)(methyl)amine is a chemical compound with the molecular formula C7H12F3N and a molecular weight of 167.1720896 . This compound belongs to the class of amines and is characterized by the presence of a cyclobutyl group and a trifluoroethyl group attached to a methylamine moiety .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclobutyl-2,2,2-trifluoroethyl)(methyl)amine typically involves the reaction of cyclobutylamine with 2,2,2-trifluoroethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate . The reaction is carried out under anhydrous conditions and at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase the yield of the product. The use of advanced purification techniques such as distillation and chromatography ensures the high purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Cyclobutyl-2,2,2-trifluoroethyl)(methyl)amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The trifluoroethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include amine oxides, secondary or tertiary amines, and substituted derivatives of this compound .
Applications De Recherche Scientifique
(1-Cyclobutyl-2,2,2-trifluoroethyl)(methyl)amine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1-Cyclobutyl-2,2,2-trifluoroethyl)(methyl)amine involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The cyclobutyl group provides steric hindrance, which can influence the compound’s binding affinity and selectivity for certain receptors or enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2,2-Trifluoroethylamine: A simpler analogue with a similar trifluoroethyl group but lacking the cyclobutyl moiety.
Cyclobutylamine: Contains the cyclobutyl group but lacks the trifluoroethyl group.
Uniqueness
(1-Cyclobutyl-2,2,2-trifluoroethyl)(methyl)amine is unique due to the combination of the cyclobutyl and trifluoroethyl groups, which impart distinct chemical and physical properties. This combination enhances its potential for diverse applications in research and industry .
Propriétés
IUPAC Name |
1-cyclobutyl-2,2,2-trifluoro-N-methylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3N/c1-11-6(7(8,9)10)5-3-2-4-5/h5-6,11H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWYTKDIOFWAHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1CCC1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2,6-Dimethyl-4-[2-(piperidin-4-yloxy)ethyl]morpholine](/img/structure/B1425847.png)









![8-Chloroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1425867.png)

